molecular formula C16H17N3O5 B031499 N4-Benzoyl-2'-deoxycytidine CAS No. 4836-13-9

N4-Benzoyl-2'-deoxycytidine

Cat. No. B031499
CAS RN: 4836-13-9
M. Wt: 331.32 g/mol
InChI Key: MPSJHJFNKMUKCN-OUCADQQQSA-N
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Description

Synthesis Analysis

The synthesis of N4-Benzoyl-2'-deoxycytidine involves several key steps, including the benzoylation of cytidine derivatives and the preparation of specific phosphoramidite and thiophosphate derivatives for oligonucleotide synthesis. An efficient process for synthesizing 5′-O-dimethoxytrityl-N4-benzoyl-5-methyl-2′-deoxycytidine in high yield and quality has been described, highlighting a method for selectively hydrolyzing benzoyl ester impurities, which can be scaled up for routine use in oligonucleotide therapeutics (Ross, Han, & Ravikumar, 2006).

Molecular Structure Analysis

The molecular structure of N4-Benzoyl-2'-deoxycytidine is characterized by the presence of a benzoyl group attached to the 4-nitrogen atom of the cytidine, altering its chemical and physical properties compared to its natural counterpart. This modification plays a crucial role in its interaction with other molecules and its stability under various conditions.

Chemical Reactions and Properties

N4-Benzoyl-2'-deoxycytidine participates in various chemical reactions, including phosphoramidite and thiophosphate chemistry, enabling its incorporation into oligonucleotides. The chemical properties of this nucleoside analogue, such as its reactivity with different reagents and conditions, have been explored to enhance its utility in nucleic acid chemistry and biology.

Physical Properties Analysis

The physical properties of N4-Benzoyl-2'-deoxycytidine, such as solubility, stability, and melting point, are influenced by its molecular structure and the presence of the benzoyl group. These properties are essential for its handling, storage, and application in research and therapeutic development.

Chemical Properties Analysis

The chemical properties of N4-Benzoyl-2'-deoxycytidine include its reactivity, particularly in the context of oligonucleotide synthesis, where it serves as a building block for the introduction of modifications. The benzoyl group enhances its reactivity and provides protection during the synthetic processes, which is critical for the preparation of modified nucleic acids with potential applications in therapeutics and molecular biology.

Scientific Research Applications

Efficient Large-Scale Synthesis

Research outlines the efficient process for synthesizing N4-Benzoyl-2'-deoxycytidine derivatives for use in oligonucleotide therapeutics, highlighting the improvement in yield and quality through selective hydrolysis methods, making it viable for large-scale production (Ross, Han, & Ravikumar, 2006).

Probing DNA Structure

Studies have utilized modified N4-Benzoyl-2'-deoxycytidine nucleosides to explore DNA conformation and transitions between B and Z DNA structures. This involves incorporating these modified nucleosides into DNA sequences and analyzing their impact on DNA conformation through techniques like 19F NMR spectroscopy and circular dichroism experiments (Solodinin, Gautrais, Ollivier, & Yan, 2019).

Novel Synthetic Approaches

Advancements in synthetic methods for N4-Benzoyl-2'-deoxycytidine and its derivatives are highlighted, focusing on the development of efficient and scalable processes. This includes the synthesis of phosphorothioamidites derived from these nucleosides for incorporation into synthetic oligodeoxynucleotides, which is critical for studying DNA and RNA mechanisms and structures (Sabbagh, Fettes, Gosain, O'neil, & Cosstick, 2004).

Electrogenic Properties and Chemiluminescence

Research into the electrochemical properties and electrogenerated chemiluminescence (ECL) of triazole-modified deoxycytidine analogues, including N4-Benzoyl-2'-deoxycytidine, sheds light on their potential applications in biochemical sensing and DNA tagging. These studies explore how these modified nucleosides can generate excited states and excimers, paving the way for novel DNA labeling and detection methodologies (Swanick, Dodd, Price, Brazeau, Jones, Hudson, & Ding, 2011).

Safety And Hazards

N4-Benzoyl-2’-Deoxycytidine is not for human or veterinary use . It is harmful and can cause skin and eye irritation. It is recommended to avoid breathing its mist, gas, or vapors, and to use personal protective equipment when handling it .

properties

IUPAC Name

N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c20-9-12-11(21)8-14(24-12)19-7-6-13(18-16(19)23)17-15(22)10-4-2-1-3-5-10/h1-7,11-12,14,20-21H,8-9H2,(H,17,18,22,23)/t11-,12+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSJHJFNKMUKCN-OUCADQQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-Benzoyl-2'-deoxycytidine

CAS RN

4836-13-9
Record name N4-Benzoyl-2′-deoxycytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4836-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-benzoyl-2'-deoxycytidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.110
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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